molecular formula C12H15ClFNO3S B2797872 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine CAS No. 1234867-06-1

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine

Cat. No.: B2797872
CAS No.: 1234867-06-1
M. Wt: 307.76
InChI Key: ZBCVPCJLHQKTGE-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine is a sulfonamide-containing piperidine derivative characterized by a 3-chloro-4-fluorophenyl group linked via a sulfonyl bridge to a 4-methoxypiperidine ring. This structural motif is significant in medicinal chemistry due to the sulfonyl group’s role in enhancing metabolic stability and modulating interactions with biological targets, such as adenosine A2A receptors . The chloro-fluoro substitution on the aromatic ring introduces steric and electronic effects that may influence binding affinity and selectivity.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO3S/c1-18-9-4-6-15(7-5-9)19(16,17)10-2-3-12(14)11(13)8-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCVPCJLHQKTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine typically involves multiple steps, starting with the preparation of the 3-chloro-4-fluorophenylsulfonyl chloride. This intermediate is then reacted with 4-methoxypiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, synthetic routes, and physicochemical properties:

Compound Substituents Key Features Synthetic Yield/Notes References
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine 3-Cl-4-F-C6H3-SO2, 4-OCH3-piperidine Sulfonyl bridge enhances stability; chloro-fluoro group may improve receptor binding. Not explicitly reported; microwave-assisted methods for analogs (e.g., 7a) yield ~75–85%
1-(3-Bromophenyl)-4-methoxypiperidine 3-Br-C6H4, 4-OCH3-piperidine Bromine substituent increases molecular weight (270.9 [M+H]+); used as intermediate in adenosine antagonist synthesis. 53% yield via conventional synthesis
2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a) 4-OCH3-C6H4-SO2, triazole, acetamide Hybrid structure with dual sulfonyl and triazole moieties; microwave synthesis improves efficiency (85% vs. 65% conventional) . Microwave method: 85% yield
4-(((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol 4-F-C6H4, phenol, methoxy-piperidine Fluorine at para position; lacks sulfonyl group but includes phenolic hydroxyl for hydrogen bonding. No yield reported; structural data only
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, bis(4-OCH3-C6H4) Piperidin-4-one core with acetyl linker; crystallographic data confirms planar amide conformation . Crystallography used for structural validation

Pharmacological Potential

While direct data for the target compound are lacking, analogs like F13714 (a 3-chloro-4-fluorobenzoyl-piperidine derivative) exhibit affinity for serotonin receptors, highlighting the therapeutic relevance of this substitution pattern .

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine is a compound that has attracted significant attention in scientific research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicine, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₅ClFNO₃S
  • Molecular Weight : 307.77 g/mol
  • CAS Number : 1234867-06-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic processes, potentially affecting pathways related to cancer and neurodegenerative diseases.
  • Signal Transduction Interference : It may interfere with signal transduction pathways, which are crucial for cellular communication and function.

Biological Activities

This compound has been investigated for several biological activities, including:

  • Anticancer Properties : Research indicates that compounds with similar piperidine structures exhibit anticancer activity. For example, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
  • Neuroprotective Effects : The compound's potential for treating neurodegenerative diseases like Alzheimer's disease has also been explored. It may act as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission .

Anticancer Activity

In a study focusing on piperidine derivatives, it was found that certain analogs demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard treatments. For instance, a derivative similar to this compound showed improved efficacy in inducing apoptosis in hypopharyngeal tumor cells when compared to the reference drug bleomycin .

Neuroprotective Studies

Another study highlighted the potential of piperidine derivatives in treating Alzheimer's disease by inhibiting both acetylcholinesterase and butyrylcholinesterase enzymes. The incorporation of the piperidine moiety significantly improved brain exposure and inhibitory properties against these enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

Compound NameStructureBiological Activity
1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidineStructureModerate enzyme inhibition
1-(3-Chloro-4-fluorophenyl)sulfonyl-prolineStructureAnticancer activity
1-(3-Chloro-4-fluorophenyl)sulfonyl-pyrrolidineStructureNeuroprotective effects

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